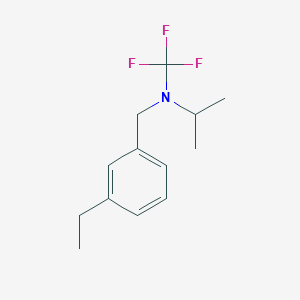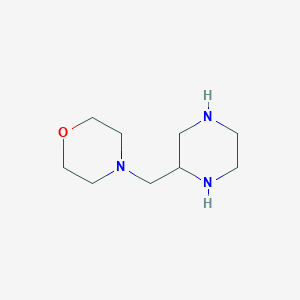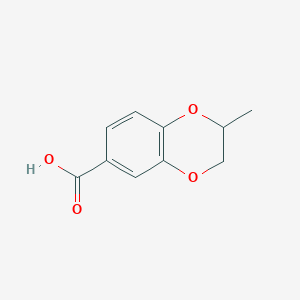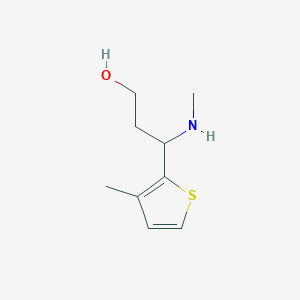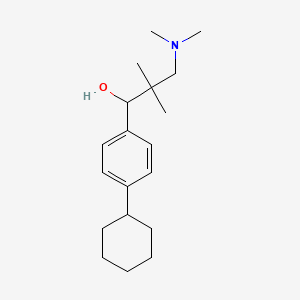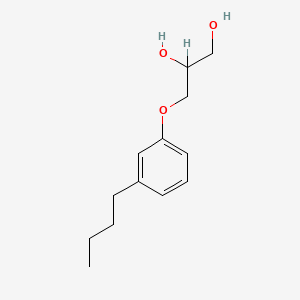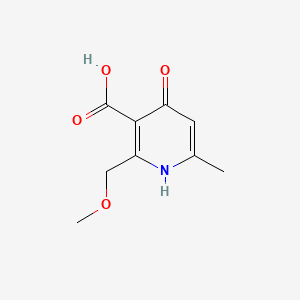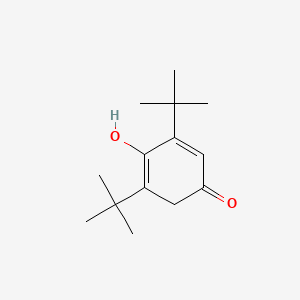
3,5-Ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves the reaction of 3,5-di-tert-butylphenol with iodine in the presence of a base, followed by reduction . The reaction conditions typically include:
Reactants: 3,5-di-tert-butylphenol, iodine, base (e.g., sodium hydroxide)
Solvent: Often an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a more saturated cyclohexanone derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidative degradation
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the compound’s hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike other similar compounds, it has a cyclohexadienone ring, which imparts distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
54965-43-4 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7,16H,8H2,1-6H3 |
InChI-Schlüssel |
VMIBWUBKVGANRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=O)C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


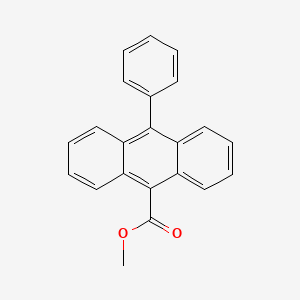
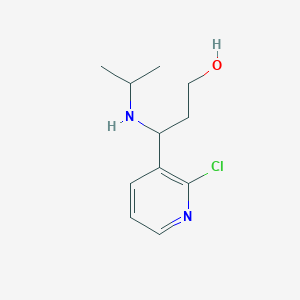

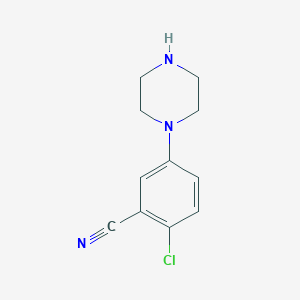
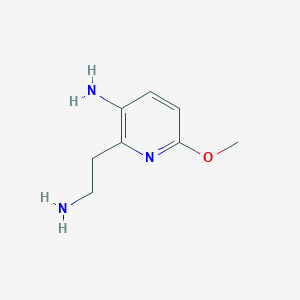
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
